molecular formula C11H16ClNO B586210 1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride CAS No. 1281872-58-9

1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride

Cat. No.: B586210
CAS No.: 1281872-58-9
M. Wt: 213.70 g/mol
InChI Key: WDSLGCCKLAJZGJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) involves several steps:

    Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring structure. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminopropyl Group: The next step involves the introduction of the aminopropyl group to the benzofuran ring. This is typically done through reductive amination, where the benzofuran aldehyde or ketone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminopropyl)-2,3-dihydrobenzofuran (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, sulfonyl chlorides, and organometallic compounds.

Major Products Formed

    Oxidation: Formation of benzofuran ketones or aldehydes.

    Reduction: Formation of benzofuran alcohols or amines.

    Substitution: Formation of various substituted benzofuran derivatives.

Biological Activity

1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine hydrochloride, also known as 6-(2-Aminopropyl)-2,3-dihydrobenzofuran hydrochloride, is a synthetic compound structurally related to the well-known psychoactive substances 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA). This compound exhibits significant biological activity primarily through its interaction with monoamine neurotransmitter systems.

  • IUPAC Name : 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine; hydrochloride
  • Molecular Formula : C11H16ClNO
  • Molecular Weight : 213.70 g/mol
  • CAS Number : 1281872-58-9

The primary mechanism of action for this compound involves its role as a releasing agent and triple reuptake inhibitor of the monoamine neurotransmitters serotonin (5-HT), dopamine (DA), and norepinephrine (NE). This compound has been shown to induce the release of these neurotransmitters in a dose-dependent manner, which contributes to its stimulant effects.

Comparison with Similar Compounds

CompoundMechanism of ActionPotency (vs. MDA)
6-(2-Aminopropyl)-2,3-dihydrobenzofuranTriple reuptake inhibitorAt least 3-fold more potent at DAT and SERT than MDA
5-(2-Aminopropyl)-2,3-dihydrobenzofuranSimilar mechanismComparable potency

In Vitro Studies

Research indicates that benzofuran derivatives like this compound exhibit higher potency than MDA in both in vitro and in vivo settings. In studies using rat brain synaptosomes, this compound demonstrated significant monoamine transporter activity, leading to increased levels of serotonin and dopamine in the synaptic cleft .

In Vivo Studies

In vivo experiments have shown that administration of this compound results in sustained stimulant-like effects. For instance, microdialysis studies indicated that intravenous administration of the compound at doses of 0.3 and 1.0 mg/kg led to significant elevations in extracellular concentrations of dopamine and serotonin in the nucleus accumbens of rats .

Case Studies

A study conducted on the pharmacological effects of benzofurans reported that both 5-APB and 6-APB (closely related compounds) produced substantial increases in locomotor activity in rodent models. This suggests a potential for abuse liability similar to other stimulants .

Safety and Toxicology

While the stimulant properties may be desirable for certain therapeutic applications, it is crucial to consider the potential for adverse effects. The use of these compounds has been associated with risks such as neurotoxicity and cardiovascular issues when used excessively or in combination with other substances that enhance monoaminergic transmission .

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-3,7-8H,4-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSLGCCKLAJZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(CCO2)C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347782
Record name 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281872-58-9
Record name 1-(2,3-Dihydro-1-benzofuran-6-yl)-2-propanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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